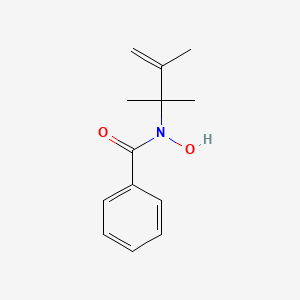
Benzamide, N-hydroxy-N-(1,1,2-trimethyl-2-propenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, N-hydroxy-N-(1,1,2-trimethyl-2-propenyl)- is a chemical compound with the molecular formula C10H13NO2 It is a derivative of benzamide, characterized by the presence of a hydroxyl group and a trimethylpropenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzamide derivatives, including Benzamide, N-hydroxy-N-(1,1,2-trimethyl-2-propenyl)-, can be achieved through the direct condensation of benzoic acids and amines. This reaction is often performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is considered green, rapid, mild, and highly efficient .
Industrial Production Methods
In industrial settings, the production of benzamide derivatives typically involves the reaction between carboxylic acids and amines at high temperatures
Analyse Des Réactions Chimiques
Types of Reactions
Benzamide, N-hydroxy-N-(1,1,2-trimethyl-2-propenyl)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding oxo compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The benzamide moiety can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of benzamide derivatives include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., Lewis acids). The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from the reactions of Benzamide, N-hydroxy-N-(1,1,2-trimethyl-2-propenyl)- depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo compounds, while reduction may produce amines.
Applications De Recherche Scientifique
Benzamide, N-hydroxy-N-(1,1,2-trimethyl-2-propenyl)- has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, plastics, and other industrial products.
Mécanisme D'action
The mechanism of action of Benzamide, N-hydroxy-N-(1,1,2-trimethyl-2-propenyl)- involves its interaction with specific molecular targets and pathways. The hydroxyl group and the benzamide moiety play crucial roles in its biological activity. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed effects. detailed studies on its exact mechanism of action are limited.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzohydroxamic acid: Similar in structure but lacks the trimethylpropenyl group.
Phenylhydroxamic acid: Another hydroxamic acid derivative with a phenyl group.
N-Hydroxybenzamide: Similar to Benzamide, N-hydroxy-N-(1,1,2-trimethyl-2-propenyl)- but without the trimethylpropenyl group.
Uniqueness
Benzamide, N-hydroxy-N-(1,1,2-trimethyl-2-propenyl)- is unique due to the presence of the trimethylpropenyl group, which may confer distinct chemical and biological properties compared to other benzamide derivatives
Propriétés
Numéro CAS |
208343-76-4 |
|---|---|
Formule moléculaire |
C13H17NO2 |
Poids moléculaire |
219.28 g/mol |
Nom IUPAC |
N-(2,3-dimethylbut-3-en-2-yl)-N-hydroxybenzamide |
InChI |
InChI=1S/C13H17NO2/c1-10(2)13(3,4)14(16)12(15)11-8-6-5-7-9-11/h5-9,16H,1H2,2-4H3 |
Clé InChI |
VHMCSIWQTHVVBH-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C(C)(C)N(C(=O)C1=CC=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


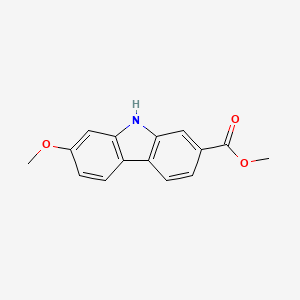

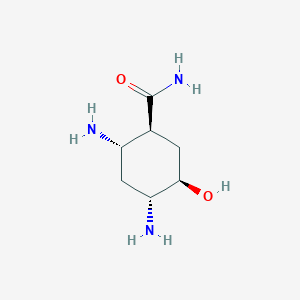
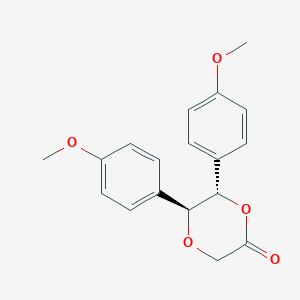

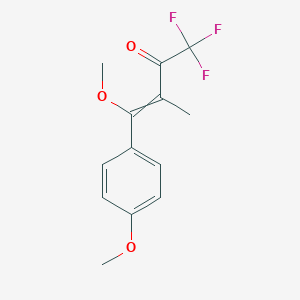
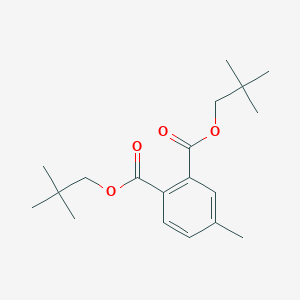
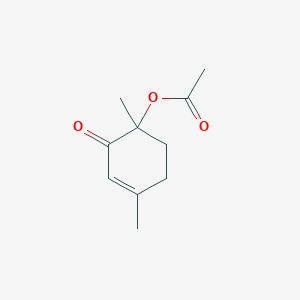
![[2-(Dipropylamino)-2-oxoethoxy]acetic acid](/img/structure/B14244062.png)
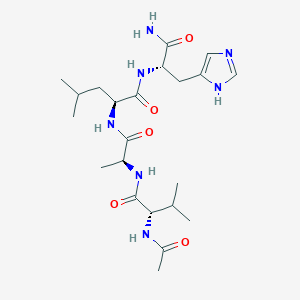
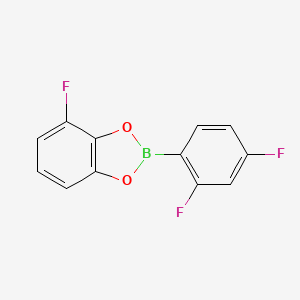
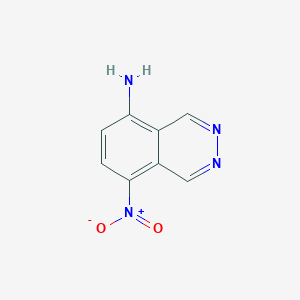
![1-Pentanol, 5-[[tris(1-methylethyl)silyl]oxy]-](/img/structure/B14244105.png)
![1-[10-(Acetylsulfanyl)decyl]-4-methylquinolin-1-ium iodide](/img/structure/B14244113.png)
